1-Octaneseleninic acid
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Overview
Description
1-Octaneseleninic acid is an organoselenium compound with the molecular formula C8H18O2Se It is a derivative of octane, where one of the hydrogen atoms is replaced by a seleninic acid group (-SeO2H)
Preparation Methods
The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:
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Oxidation Reaction
Reactants: 1-octaneselenol, hydrogen peroxide
Conditions: Acidic medium, typically using acetic acid
Products: this compound, water
The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]
Chemical Reactions Analysis
1-Octaneseleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to selenonic acid derivatives.
Reduction: It can be reduced back to 1-octaneselenol using reducing agents like sodium borohydride (NaBH4).
Substitution: The seleninic acid group can participate in substitution reactions, forming different organoselenium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetic acid, ethanol, water
Major products formed from these reactions include selenonic acids, selenols, and various substituted organoselenium compounds.
Scientific Research Applications
1-Octaneseleninic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.
Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:
Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.
Comparison with Similar Compounds
1-Octaneseleninic acid can be compared with other organoselenium compounds such as:
1-Octaneselenol: The precursor to this compound, which has a selenol group (-SeH) instead of a seleninic acid group.
Selenonic Acids: These are more oxidized forms of organoselenium compounds, with a higher oxidation state of selenium.
Selenides: Compounds where selenium is bonded to carbon, often used in different types of organic reactions.
Properties
CAS No. |
14847-10-0 |
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Molecular Formula |
C8H18O2Se |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
octane-1-seleninic acid |
InChI |
InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10) |
InChI Key |
QBAOXINNSHQLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Se](=O)O |
Origin of Product |
United States |
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